2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide
Description
Properties
CAS No. |
539808-32-7 |
|---|---|
Molecular Formula |
C28H24N4O3S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C28H24N4O3S/c1-34-22-16-14-21(15-17-22)32-26(18-35-23-10-3-2-4-11-23)30-31-28(32)36-19-27(33)29-25-13-7-9-20-8-5-6-12-24(20)25/h2-17H,18-19H2,1H3,(H,29,33) |
InChI Key |
UTULGOCILWLLFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)COC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carboxylic Acid Cyclocondensation
In a representative procedure, 4-methoxyphenylacetic acid hydrazide is condensed with phenoxyacetonitrile under acidic conditions (e.g., HCl/EtOH) to form the triazole ring. Microwave-assisted synthesis has been employed to accelerate cyclization, reducing reaction times from hours to minutes while maintaining yields >75%.
Reaction Conditions:
-
Reagents: Hydrazide (1 eq), nitrile (1.2 eq), HCl (catalytic)
-
Solvent: Ethanol
-
Temperature: 80°C (conventional) or 120°C (microwave)
-
Time: 6–8 hr (conventional) vs. 20–30 min (microwave)
Functionalization of the Triazole Core
Introduction of the Phenoxymethyl Group
The phenoxymethyl moiety at position 5 is introduced via alkylation. 4-(4-Methoxyphenyl)-1H-1,2,4-triazole-3-thiol is treated with phenoxymethyl chloride in the presence of a base (e.g., K2CO3) to yield the substituted triazole.
Optimization Note:
-
Excess alkylating agent (1.5 eq) improves yields (up to 82%) by mitigating steric hindrance from the methoxyphenyl group.
Thiolation and Acetamide Coupling
Thiol Activation and Sulfanyl Group Incorporation
The triazole-thiol intermediate undergoes thiolation with 2-chloro-N-(1-naphthyl)acetamide in a nucleophilic substitution reaction. Using DMF as a solvent and triethylamine as a base facilitates deprotonation of the thiol, enhancing reactivity.
Key Parameters:
Alternative Mitsunobu Coupling
For sterically challenging substrates, the Mitsunobu reaction (DIAD, PPh3) couples the triazole-thiol directly to N-(1-naphthyl)acetamide , though this method is cost-prohibitive at scale.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Analytical validation includes:
-
NMR: Distinct signals for methoxyphenyl (δ 3.8 ppm, singlet) and naphthyl protons (δ 7.2–8.3 ppm, multiplet)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional | Acid-catalyzed cyclization | 65 | 93 | Moderate |
| Microwave-assisted | Accelerated cyclization | 78 | 95 | High |
| Mitsunobu | Direct coupling | 70 | 97 | Low |
Challenges and Mitigation Strategies
-
Steric Hindrance: Bulky substituents (e.g., naphthyl) slow reaction kinetics. Using polar aprotic solvents (DMF, DMSO) improves solubility.
-
Thiol Oxidation: Performing reactions under nitrogen minimizes disulfide byproducts.
Industrial Considerations
Large-scale synthesis prioritizes microwave-assisted steps for efficiency. Regulatory compliance requires stringent control of genotoxic impurities (e.g., chlorinated intermediates), necessitating QC protocols aligned with ICH guidelines.
Emerging Methodologies
Recent patents disclose enzymatic approaches for asymmetric triazole synthesis, though applicability to this compound remains exploratory .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the naphthylacetamide moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the triazole ring can produce dihydrotriazole compounds.
Scientific Research Applications
Structural Characteristics
This compound features a triazole ring, which is often associated with diverse biological activities, including antifungal and anticancer properties. The presence of the naphthyl group enhances its hydrophobic character, potentially improving its interaction with biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The specific structure of this compound allows for interaction with various molecular targets involved in cancer progression. Studies involving similar triazole derivatives have shown promising results against multiple cancer cell lines, suggesting that this compound could also demonstrate similar efficacy .
2. Antifungal Properties
Triazole derivatives are well-documented for their antifungal activities. Given the structural similarities to known antifungals, this compound may be investigated for its potential as a therapeutic agent against fungal infections .
3. Structure-Activity Relationship Studies
Exploring the structure-activity relationships (SAR) of this compound can provide insights into the key structural features responsible for its biological activity. By synthesizing and evaluating analogs, researchers can optimize the pharmacological profile of the compound .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes could be evaluated through in vitro studies. The triazole moiety is known to interact with various enzymes, making it a candidate for further investigation in enzyme inhibition assays .
2. Molecular Docking Studies
In silico molecular docking studies can help predict how the compound interacts with target proteins. This approach aids in understanding its mechanism of action and identifying potential therapeutic targets .
Material Science Applications
1. Electronic Properties Investigation
The unique structural components of this compound suggest potential applications in material science, particularly in developing organic electronic materials. Its conjugated systems may exhibit interesting electronic and optical properties that warrant further exploration .
2. Synthesis of Novel Materials
The synthesis of derivatives based on this compound could lead to new materials with tailored properties for applications in sensors or photovoltaic devices .
Summary of Research Findings
Mechanism of Action
The mechanism by which 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit key enzymes or disrupt cell membrane integrity in microorganisms. The triazole ring is known to interact with various biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with several 1,2,4-triazole acetamide derivatives. Key analogs and their differences are summarized below:
Key Observations :
- Substitution at R<sup>5</sup> (phenoxymethyl vs. thienyl or pyridinyl) influences electronic properties and steric bulk, which may modulate receptor binding .
Physicochemical Properties
Selected spectral data and physical properties from analogs:
Key Findings :
- The C=O stretch in IR (~1670–1682 cm⁻¹) is consistent across acetamide derivatives .
- The 1-naphthyl group in the target compound may reduce aqueous solubility compared to phenyl analogs .
Implications for Target Compound :
Biological Activity
The compound 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide , also known by its CAS number 893725-85-4, belongs to a class of nitrogen-containing heterocycles, specifically triazoles. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, anticancer, and potential antidepressant effects.
Chemical Structure and Properties
- Molecular Formula : C30H26N4O4S
- Molecular Weight : 538.62 g/mol
- CAS Number : 893725-85-4
The structure of this compound features a triazole ring linked to a sulfanyl group and an acetamide moiety, which contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds containing triazole rings exhibit significant antibacterial properties. For instance, in vitro tests showed that derivatives of triazoles can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups like methoxy (-OCH₃) enhances their antibacterial efficacy due to improved interaction with bacterial cell walls .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 5 |
| Escherichia coli | 18 | 10 |
| Klebsiella pneumoniae | 15 | 15 |
Antifungal Activity
The compound has also shown promising antifungal activity. Studies indicate that triazole derivatives can inhibit fungal growth by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole .
Anticancer Potential
Research into the anticancer properties of triazole derivatives has revealed their potential as chemotherapeutic agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, it demonstrated significant inhibition of cell proliferation in HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted using the MTT method:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 18.0 |
These results indicate that the compound's structural features contribute to its ability to induce apoptosis in cancer cells.
Antidepressant Activity
Preliminary studies suggest that this compound may possess antidepressant-like effects. In animal models, it was shown to reduce immobility time in the forced swim test (FST), indicating potential serotonergic activity. This aligns with findings from other heterocyclic compounds which often interact with serotonin receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, refluxing equimolar concentrations of substituted oxazolones with triazole derivatives in pyridine/Zeolite (Y-H) at 150°C for 5 hours yields analogous triazole-acetamide hybrids (73–82% yield) . Copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-BuOH/H₂O) is also effective for assembling triazole cores, with reaction progress monitored by TLC . Optimize yields by adjusting catalyst loading (10 mol% recommended) and solvent ratios (3:1 tert-BuOH/H₂O).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- FT-IR : Detect characteristic peaks (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .
- NMR : Analyze substituent environments (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole protons at δ 8.3–8.4 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1359) .
- TLC : Monitor reaction progress using hexane:ethyl acetate (8:2) .
Q. How do structural modifications (e.g., methoxy or phenoxymethyl groups) influence biological activity in related compounds?
- Methodological Answer : SAR studies show that electron-donating groups (e.g., methoxy) enhance antiproliferative activity by improving cellular uptake. For instance, 4-methoxyphenyl derivatives exhibit IC₅₀ values <10 μM in cancer cell lines due to increased π-π stacking with target proteins . Conversely, bulkier groups (e.g., naphthyl) may reduce solubility, requiring formulation optimization .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways. For example, ICReDD’s reaction path search methods identify optimal substituents for binding to kinase targets by analyzing charge distribution and steric hindrance . Pair this with molecular docking (e.g., AutoDock Vina) to simulate interactions with ATP-binding pockets .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., antiproliferative activity vs. cytotoxicity)?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hours) .
- Include controls for off-target effects (e.g., ROS scavengers to rule out oxidative stress) .
- Validate target engagement via Western blotting (e.g., caspase-3 activation for apoptosis) .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
- Methodological Answer : Key issues include:
- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for large batches .
- Catalyst Efficiency : Replace homogeneous catalysts (e.g., Cu(OAc)₂) with heterogeneous alternatives (e.g., Zeolite Y-H) to simplify recovery .
- Byproduct Formation : Optimize stoichiometry (1:1 molar ratio) and reaction time (6–8 hours) via in-situ FT-IR monitoring .
Q. How can advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?
- Methodological Answer : Conduct stability studies using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
